molecular formula C27H43N3O4S B12701518 Einecs 281-828-1 CAS No. 84030-53-5

Einecs 281-828-1

Cat. No.: B12701518
CAS No.: 84030-53-5
M. Wt: 505.7 g/mol
InChI Key: IMQDQZYZNVIZOL-UHFFFAOYSA-N
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Description

Einecs 281-828-1, also known as 2-tert-butylcyclohexyl acetate, is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This compound is widely used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-butylcyclohexyl acetate typically involves the esterification of 2-tert-butylcyclohexanol with acetic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.

Industrial Production Methods

In industrial settings, the production of 2-tert-butylcyclohexyl acetate is scaled up using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced production costs. The use of advanced separation techniques such as distillation and crystallization ensures the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-tert-butylcyclohexyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-tert-butylcyclohexanone or 2-tert-butylcyclohexanoic acid.

    Reduction: Formation of 2-tert-butylcyclohexanol.

    Substitution: Formation of various substituted cyclohexyl derivatives.

Scientific Research Applications

2-tert-butylcyclohexyl acetate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.

    Industry: Used in the production of fragrances, flavors, and as an additive in various industrial products.

Mechanism of Action

The mechanism of action of 2-tert-butylcyclohexyl acetate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, including changes in cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-tert-butylcyclohexanol: The alcohol precursor of 2-tert-butylcyclohexyl acetate.

    2-tert-butylcyclohexanone: An oxidation product of 2-tert-butylcyclohexyl acetate.

    2-tert-butylcyclohexanoic acid: Another oxidation product of 2-tert-butylcyclohexyl acetate.

Uniqueness

2-tert-butylcyclohexyl acetate is unique due to its ester functional group, which imparts distinct chemical properties compared to its alcohol and ketone counterparts. This uniqueness makes it valuable in various applications, particularly in the fragrance and flavor industries.

Properties

CAS No.

84030-53-5

Molecular Formula

C27H43N3O4S

Molecular Weight

505.7 g/mol

IUPAC Name

decyl hydrogen sulfate;4-[4-(dimethylamino)benzenecarboximidoyl]-N,N-dimethylaniline

InChI

InChI=1S/C17H21N3.C10H22O4S/c1-19(2)15-9-5-13(6-10-15)17(18)14-7-11-16(12-8-14)20(3)4;1-2-3-4-5-6-7-8-9-10-14-15(11,12)13/h5-12,18H,1-4H3;2-10H2,1H3,(H,11,12,13)

InChI Key

IMQDQZYZNVIZOL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOS(=O)(=O)O.CN(C)C1=CC=C(C=C1)C(=N)C2=CC=C(C=C2)N(C)C

Origin of Product

United States

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